1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
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Overview
Description
1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group and a phenylethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-isopropyl-1H-pyrazol-4-amine with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, alkylating agents, and other reagents under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-N-(2-phenylethyl)-1H-pyrazole-3,4-diamine
- 1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-5-amine
- N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
1-isopropyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both isopropyl and phenylethyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Properties
Molecular Formula |
C14H20ClN3 |
---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12(2)17-11-14(10-16-17)15-9-8-13-6-4-3-5-7-13;/h3-7,10-12,15H,8-9H2,1-2H3;1H |
InChI Key |
ZHDIZDXYOUENQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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